molecular formula C10H14O2 B1313398 3-(3-Methylphenoxy)propan-1-ol CAS No. 13030-21-2

3-(3-Methylphenoxy)propan-1-ol

Cat. No.: B1313398
CAS No.: 13030-21-2
M. Wt: 166.22 g/mol
InChI Key: VJTWRCVKEPMXKN-UHFFFAOYSA-N
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Description

3-(3-Methylphenoxy)propan-1-ol is an organic compound with the molecular formula C10H14O2 It is a derivative of phenol, where the hydroxyl group is attached to a propanol chain substituted with a 3-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenoxy)propan-1-ol typically involves the reaction of 3-methylphenol with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-chloropropanol is replaced by the 3-methylphenoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form 3-(3-methylphenoxy)propan-1-amine using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed:

    Oxidation: 3-(3-Methylphenoxy)propanoic acid.

    Reduction: 3-(3-Methylphenoxy)propan-1-amine.

    Substitution: 3-(3-Methylphenoxy)propyl halides or amines.

Scientific Research Applications

3-(3-Methylphenoxy)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: The compound is being investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with phenolic moieties.

    Industry: It is used in the production of polymers, resins, and coatings due to its ability to improve thermal stability and flame resistance.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenoxy)propan-1-ol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

    3-(4-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the para position.

    3-(2-Methylphenoxy)propan-1-ol: Similar structure but with the methyl group in the ortho position.

    3-Phenoxypropan-1-ol: Lacks the methyl substitution on the phenoxy group.

Uniqueness: 3-(3-Methylphenoxy)propan-1-ol is unique due to the specific positioning of the methyl group, which can influence its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

IUPAC Name

3-(3-methylphenoxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8,11H,3,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTWRCVKEPMXKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485190
Record name 3-(3-Methylphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13030-21-2
Record name 3-(3-Methylphenoxy)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 25 grams (0.23 mole) of 3-methylphenol and 18.8 grams (0.20 mole) of 3-chloropropan-1-ol in 100 mL of aqueous 10% sodium hydroxide was heated at reflux for about 40 minutes. After this time, the reaction mixture was cooled to ambient temperature and extracted with three 100 mL portions of diethyl ether. The combined extracts were then washed with three 50 mL portions of an aqueous dilute sodium hydroxide solution and dried with sodium sulfate. The mixture was filtered and the filtrate was concentrated under reduced pressure, yielding 29 grams of subject compound. The NMR spectrum was consistent with the proposed structure.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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